molecular formula C10H21NO2S B1470454 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine CAS No. 1702088-71-8

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

Cat. No. B1470454
CAS RN: 1702088-71-8
M. Wt: 219.35 g/mol
InChI Key: NOFDCWHZUZPKIQ-UHFFFAOYSA-N
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Description

“3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine” is a chemical compound. It is related to chiral sulfinyl imines derived from tert-butanesulfinamide, which have been extensively used as electrophiles in a wide range of reactions .


Synthesis Analysis

The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities, have proved to be successful employing chiral sulfinyl imines derived from tert-butanesulfinamide . These imines are versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions . The electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon with high diastereoisomeric excess .


Chemical Reactions Analysis

Chiral imines derived from tert-butanesulfinamide have been extensively used as electrophiles in a wide range of reactions . The presence of the chiral electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon .

Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines

The compound is used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Asymmetric Synthesis of Nitrogen-containing Heterocycles

The compound is used in the asymmetric synthesis of nitrogen-containing heterocycles . The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities have proved to be successful employing chiral sulfinyl imines derived from tert-butanesulfinamide .

Reaction with Primary and Secondary Amines

Tert-butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides . This reaction forms the basis for many chemical syntheses and transformations in research and industrial applications .

Oxidation to Form Tert-butylsulfonamide

Upon oxidation, tert-butylsulfinamides form base stable tert-butylsulfonamide . This compound has various applications in chemical synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Reaction with 1-thiosugars

Tert-butylsulfinyl chloride can also react with 1-thiosugars to form the corresponding carbohydrate thionolactones . These thionolactones are important intermediates in the synthesis of various carbohydrate derivatives .

Synthesis of Chiral Compounds

Chiral imines derived from tert-butanesulfinamide have been extensively used as electrophiles in a wide range of reactions . The presence of the chiral electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon . The ready availability of both enantiomers of tert-butanesulfinamide in large-scale processes, the easy deprotection of the amine under mild acidic conditions, and a practical procedure for recycling the chiral auxiliary have contributed to the widespread use of these imines as precursors of chiral compounds with a nitrogen atom bonded to a stereogenic center .

properties

IUPAC Name

3-(2-tert-butylsulfonylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-10(2,3)14(12,13)7-5-9-4-6-11-8-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDCWHZUZPKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 2
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 3
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 4
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 5
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Reactant of Route 6
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

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